molecular formula C25H25N3O6S B2911525 N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide CAS No. 1042974-60-6

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide

Cat. No.: B2911525
CAS No.: 1042974-60-6
M. Wt: 495.55
InChI Key: IZSJSMYQRQIAJD-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide is a complex organic compound that features a benzenesulfonyl group, a furan-2-carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide. The piperazine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the furan-2-carbonyl group. The final step involves the coupling of the intermediate with 3-methylbenzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: It may be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The furan-2-carbonyl group can participate in additional interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(furan-2-carbonyl)piperazin-1-yl)benzamide: Similar structure but lacks the benzenesulfonyl group.

    N-(benzenesulfonyl)piperazine: Contains the benzenesulfonyl group but lacks the furan-2-carbonyl group.

    3-methyl-N-(piperazin-1-yl)benzamide: Contains the piperazine ring and 3-methylbenzamide moiety but lacks the furan-2-carbonyl and benzenesulfonyl groups.

Uniqueness

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the benzenesulfonyl and furan-2-carbonyl groups allows for diverse chemical reactivity and potential for multiple applications in research and industry.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-18-7-5-8-19(17-18)22(29)26-23(35(32,33)20-9-3-2-4-10-20)25(31)28-14-12-27(13-15-28)24(30)21-11-6-16-34-21/h2-11,16-17,23H,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSJSMYQRQIAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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